molecular formula C10H9BrN2O B1266798 3-(ブロモメチル)-1-メチルキノキサリン-2(1H)-オン CAS No. 1501-41-3

3-(ブロモメチル)-1-メチルキノキサリン-2(1H)-オン

カタログ番号: B1266798
CAS番号: 1501-41-3
分子量: 253.09 g/mol
InChIキー: UADIEAODWPWLFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the third position and a methyl group at the first position of the quinoxalin-2(1H)-one core structure imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

科学的研究の応用

Overview

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a compound within the quinoxaline family, characterized by its unique structure that includes a bromomethyl group and a methyl group. This compound has garnered attention in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its diverse applications and potential therapeutic properties.

Organic Synthesis

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for constructing complex molecular architectures. Researchers utilize this compound to prepare various derivatives that can further be modified for specific applications in chemical synthesis.

Medicinal Chemistry

The compound has been investigated for its potential medicinal properties, particularly as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules enables it to inhibit specific enzymes or receptors, which is crucial for drug development. Studies have shown that derivatives of this compound exhibit significant biological activity against various cancer cell lines, making them promising candidates for therapeutic applications .

Research indicates that 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one demonstrates notable biological activities, including:

  • Antimicrobial Properties : Effective against a range of bacterial strains.
  • Anticancer Activity : Exhibits cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
  • Antiviral Effects : Potential activity against viral infections has been noted, although further studies are required to establish efficacy .

Case Studies

Several case studies highlight the applications of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of quinoxaline derivatives, researchers found that modifications to the bromomethyl group significantly influenced cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating potent activity at low concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial efficacy of various quinoxaline derivatives, including 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:

    Formation of Quinoxalin-2(1H)-one Core: The quinoxalin-2(1H)-one core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Bromomethylation: The bromomethyl group can be introduced by reacting the methylated quinoxalin-2(1H)-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the quinoxalin-2(1H)-one core can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

    Reduction Products: Dihydroquinoxaline derivatives resulting from the reduction of the quinoxalin-2(1H)-one core.

作用機序

The mechanism of action of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one and its derivatives involves their interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoxalin-2(1H)-one core can interact with DNA or RNA, affecting gene expression and cellular processes.

類似化合物との比較

Similar Compounds

    3-(Chloromethyl)-1-methylquinoxalin-2(1H)-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-1-methylquinoxalin-2(1H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.

    3-(Aminomethyl)-1-methylquinoxalin-2(1H)-one: Features an aminomethyl group in place of the bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one imparts unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of a wide range of derivatives with diverse biological and chemical properties.

生物活性

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and comparative effectiveness against various biological targets.

Chemical Structure and Properties

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is characterized by a quinoxaline core, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential interactions with biological molecules, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one. In vitro evaluations against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) have demonstrated significant cytotoxic effects. The compound exhibited an IC50 range of 2.1 to 9.8 µM, indicating potent activity compared to standard treatments like sorafenib .

Table 1: Cytotoxic Activity of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one

Cell LineIC50 (µM)Reference
HepG-23.4
MCF-72.2

The mechanism by which 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that the compound increases levels of pro-apoptotic proteins such as caspase-3 and BAX while decreasing anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways suggests that it may serve as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one has been investigated for its antimicrobial effects. Research indicates that quinoxaline derivatives can inhibit bacterial quorum sensing, a mechanism that regulates virulence in pathogenic bacteria. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Variations in substituents on the quinoxaline ring significantly influence their potency and selectivity against various biological targets. For instance, modifications at the C(3) position can alter the compound's ability to interact with specific enzymes or receptors involved in tumor growth and bacterial virulence .

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial Activity
3-(Bromomethyl)-1-methylquinoxalin-2(1H)-oneHighModerate
SorafenibHighLow
Other Quinoxaline DerivativesVariableHigh

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives aimed at inhibiting VEGFR-2, a critical target in cancer therapy. Among these compounds, those structurally related to 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one showed promising results in both cytotoxicity assays and VEGFR-2 inhibition studies, reinforcing the importance of this compound class in drug discovery .

特性

IUPAC Name

3-(bromomethyl)-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIEAODWPWLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933874
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-41-3
Record name NSC75193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (3.36 g., 0.0189 mol.) and benzoyl peroxide (0.06 g.) were added to a solution of 1,3-dimethyl-2(1H)-quinoxalinone (3.0 g., 0.017 mol.) in carbon tetrachloride (250 ml.). The mixture was heated at reflux for four hours. Removal of the solvent left a tan solid. Chromatography on silica gel with methylenechloride as the eluent gave a tan solid. Recrystallization from methylene chloride gave light tan needles. (2.33 g., m.p. 192.5°-193.5°. 53%).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。